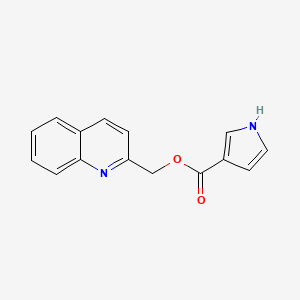

Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C15H12N2O2/c18-15(12-7-8-16-9-12)19-10-13-6-5-11-3-1-2-4-14(11)17-13/h1-9,16H,10H2 |

InChI Key |

PMBGMLDJMDTMAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC(=O)C3=CNC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with the preparation of a quinoline-containing α,β-unsaturated ester 20 via Wadsworth-Emmons olefination of quinolin-2-carbaldehyde 19 (Scheme 5 in). Subsequent [3+2] cycloaddition between 20 and TosMIC 16 under basic conditions (e.g., LiOH·H2O) generates the pyrrole intermediate 21 . Hydrolysis and decarboxylation yield the final product (Fig. 1A).

Key Conditions

Optimization and Scope

The electron-withdrawing nature of the quinoline moiety facilitates cycloaddition with TosMIC. Modifications to the quinoline substituents (e.g., nitro, methoxy) are tolerated, enabling structural diversification. However, steric hindrance from bulky groups at the 3-position of quinoline reduces reaction efficiency.

Condensation of Quinoline-2-Carbaldehyde with Pyrrole-3-Carboxylic Acid

Direct esterification between quinoline-2-carbaldehyde derivatives and pyrrole-3-carboxylic acid offers a modular approach. This method leverages nucleophilic acyl substitution under mild conditions.

Synthetic Protocol

Quinoline-2-carbaldehyde 95 reacts with pyrrole-3-carboxylic acid 94 in the presence of a dual base system (e.g., LiOH·H2O and Cs2CO3). The reaction proceeds via in situ formation of a mixed anhydride intermediate, followed by alcoholysis to yield the ester (Scheme 30 in).

Key Conditions

Comparative Analysis

This method avoids high-temperature steps but requires precise stoichiometric control. Side reactions, such as aldol condensation of the aldehyde, are mitigated by using substoichiometric amounts of base.

Transition Metal-Catalyzed Cross-Coupling

Copper-mediated N-arylation provides an alternative route for introducing the quinoline moiety to preformed pyrrole carboxylates.

Copper(I)-Catalyzed Coupling

Ethyl 1H-pyrrole-3-carboxylate 34 undergoes coupling with quinolin-2-ylmethyl iodide in the presence of CuI/1,10-phenanthroline. The reaction exploits the Ullmann-type coupling mechanism, forming the C–O bond between the pyrrole carboxylate and quinoline methyl group (Scheme 9 in).

Key Conditions

Advantages and Limitations

This method excels in regioselectivity but requires anhydrous conditions and expensive catalysts. Scalability is limited by the need for low-temperature steps.

Hydrolysis of Pyranoquinolinedione Precursors

Pyranoquinolinedione 1 , a fused heterocycle, serves as a precursor for this compound via alkaline hydrolysis.

Reaction Pathway

Hydrolysis of 1 in aqueous NaOH cleaves the lactone ring, yielding quinolinyl-3-oxopropanoic acid 2 . Subsequent esterification with pyrrole-3-carboxylic acid under acidic conditions (e.g., H2SO4) furnishes the target compound (Fig. 1B).

Key Conditions

Comparative Evaluation of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Van Leusen Cycloaddition | 65–73 | Reflux, LiOH·H2O | High atom economy | Requires high temperatures |

| Direct Condensation | 58–68 | Room temperature | Mild conditions | Sensitivity to moisture |

| Copper-Catalyzed Coupling | 70–78 | Anhydrous, −30°C→reflux | Excellent regioselectivity | Costly catalysts, scalability issues |

| Hydrolysis-Esterification | 60–65 | Acidic/basic hydrolysis | Utilizes stable precursors | Multi-step, moderate yields |

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Quinoline Nitrogen Reactivity

The quinoline nitrogen participates in nucleophilic substitution and coordination chemistry:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. For instance, Rh(II)-catalyzed cyclopropanation of indoles (a related process) generates substituted quinolines through nitrogen-mediated pathways .

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Ru, Pd), forming complexes used in catalysis. A study on ethyl quinoline-3-carboxylates demonstrated efficient coordination with Rh(II) during cyclopropanation .

Pyrrole Ring Reactivity

The pyrrole moiety undergoes electrophilic substitution due to its electron-rich nature:

| Reaction Type | Reagent | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-4 | Nitro-substituted pyrrole | |

| Halogenation | Cl₂/FeCl₃ | C-2 and C-5 | Dichloropyrrole | |

| Friedel-Crafts Acylation | AcCl/AlCl₃ | C-3 | Acylated pyrrole |

Notably, TosMIC ([3+2] cycloaddition) reactions with dienones yield bridged pyrrole derivatives, suggesting potential for constructing fused heterocycles .

Cycloaddition and Annulation Reactions

The compound’s dual aromatic systems enable participation in cycloadditions:

-

[3+2] Cycloaddition : Reacts with diazo compounds to form pyrazoline intermediates, which aromatize to yield polycyclic structures. This mirrors methods for synthesizing 3-arylquinolines via [3+1+1+1] annulation .

-

Povarov Reaction : Quinoline derivatives engage in formal [4+2] cycloadditions with ethylene surrogates (e.g., 1,4-dithiane-2,5-diol), producing 2-acylquinolines .

Oxidation and Reduction

-

Oxidation : The quinoline ring is resistant to mild oxidants, but strong oxidants (e.g., KMnO₄) cleave the ring to form pyridine-dicarboxylic acids. DMSO-I₂ systems oxidize side chains while preserving the quinoline core .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering electronic properties for further functionalization .

Scientific Research Applications

Pharmaceutical Applications

Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate exhibits significant potential in drug development, primarily due to the biological activity associated with its quinoline and pyrrole moieties. Compounds containing these structures are often investigated for their pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives of pyrrole, including this compound, have demonstrated antimicrobial effects. For instance, studies have shown that certain pyrrole derivatives exhibit varying degrees of antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents .

- Anticancer Potential : The compound’s structural characteristics suggest potential anticancer properties. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies on pyrrole derivatives have revealed their ability to inhibit cell proliferation in cancer models .

Synthetic Organic Chemistry

The synthesis of this compound can be approached through various methods, emphasizing efficiency and yield optimization. The compound can be synthesized via condensation reactions involving quinoline derivatives and pyrrole carboxylates. This versatility makes it a valuable intermediate in synthetic organic chemistry.

Synthesis Methods:

| Method | Description |

|---|---|

| Condensation | Involves the reaction between quinoline derivatives and pyrrole carboxylates under specific conditions to form the desired compound. |

| Cross-coupling Reactions | Utilizing techniques such as Suzuki-Miyaura or Negishi coupling to form carbon-carbon bonds that can lead to the synthesis of complex pyrrole derivatives. |

The ability to modify the structure of this compound through synthetic routes allows for the exploration of its derivatives with enhanced biological activities.

Biological Research Applications

The interaction studies of this compound with biological targets are crucial for understanding its mechanism of action. These studies may include:

- Binding Affinity Studies : Assessing how well the compound binds to specific enzymes or receptors can provide insights into its therapeutic potential.

- Mechanistic Studies : Investigating the pathways through which this compound exerts its biological effects can help identify its role in cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound’s closest analog, methyl 1-quinolin-2-ylpyrrole-3-carboxylate (CAS 649726-97-6), shares the quinoline-pyrrole core but differs in the ester group (methyl vs. quinolin-2-ylmethyl). This substitution increases molecular weight (252.27 g/mol vs. an estimated higher value for the target compound) and likely enhances lipophilicity, affecting bioavailability .

Solubility and Bioavailability

- Ethyl 2-methyl-1H-pyrrole-3-carboxylate () exhibits moderate aqueous solubility (Log S = -2.4) and high gastrointestinal (GI) absorption, attributed to its smaller size and lower aromaticity.

- Methyl 1-quinolin-2-ylpyrrole-3-carboxylate () has a higher LogP (2.81), suggesting reduced solubility but improved membrane permeability.

Anticancer Potential

- Ethyl 1-(2-quinolinyl)-1H-pyrrole-3-carboxylate derivatives () demonstrated moderate activity against CNS and non-small cell lung cancer cell lines.

- Methyl 2,4-dimethyl-5-(3-oxo-3-phenylpropenyl)-1H-pyrrole-3-carboxylate () showed enhanced antimicrobial activity with methoxy substitutions, highlighting the role of electron-donating groups in bioactivity. The quinoline ring’s electron-withdrawing nature in the target compound may alter this dynamic .

Antimicrobial Activity

- Pyrrole-3-carboxylate derivatives with phenylpropenyl substituents () exhibited broad-spectrum antimicrobial effects. The target compound’s quinoline group could introduce additional mechanisms, such as bacterial topoisomerase inhibition, though this remains speculative without direct data .

Biological Activity

Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and significant research findings.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a pyrrole derivative, which is known for its potential therapeutic applications. The presence of the pyrrole ring contributes to the compound's biological properties, as pyrroles are found in numerous natural products with established pharmacological effects .

Antimicrobial Activity

Research indicates that quinoline derivatives, including those with pyrrole structures, exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from the pyrrole scaffold can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function .

Table 1: Antimicrobial Activity of Quinoline and Pyrrole Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Quinolin-2-ylmethyl pyrrole | Staphylococcus aureus | 8.5 | |

| Pyrrolamides | Escherichia coli | 12.0 | |

| Marinoquinolines | Mycobacterium tuberculosis | 5.5 |

Anticancer Activity

This compound has demonstrated promising antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth in breast (MDA-MB-231) and prostate (PC-3) cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Quinolin-2-ylmethyl pyrrole | MDA-MB-231 | 15 | |

| Quinolin-2-ylmethyl pyrrole | PC-3 | 10 | |

| Pyrrole derivatives | MRC-5 | >82% survival at 15 µM |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt essential cellular processes such as DNA replication or protein synthesis, similar to other known quinoline derivatives .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of quinoline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the quinoline structure significantly enhanced antimicrobial potency .

- Anticancer Potential : In a separate investigation, quinolin-2-ylmethyl 1H-pyrrole derivatives were tested against various cancer cell lines. The results showed a marked reduction in cell viability, particularly in prostate cancer cells, suggesting a potential role as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for preparing Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via coupling reactions between quinoline-derived alcohols and activated pyrrole carboxylates. For example, a similar quinoline-pyrrole hybrid was prepared by reacting a quinolinylmethyl imidazolecarboxylate intermediate with a pyrrolidine ester in dichloromethane, using DMAP and triethylamine as catalysts . Yield optimization involves controlling stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to pyrrole), inert atmosphere conditions, and purification via short-column chromatography or recrystallization. Monitoring reaction progress with TLC or LC-MS is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments, e.g., quinoline aromatic protons (δ 7.5–8.5 ppm) and pyrrole carboxylate carbonyl signals (δ 160–165 ppm) .

- HRMS (ESI-TOF) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and NH stretches (~3400 cm⁻¹) .

- X-ray crystallography (if crystals are obtainable): Resolves 3D structure using SHELX software for refinement .

Q. How can impurities in the final product be identified and minimized during synthesis?

Common impurities include unreacted starting materials or regioisomers. Techniques for mitigation:

- Chromatographic purification : Use silica gel columns with gradients of ethyl acetate/hexane .

- Recrystallization : Select solvents like ethanol or acetonitrile based on solubility data .

- HPLC-MS : Quantifies purity and identifies byproducts via retention time and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this compound?

Density Functional Theory (DFT) calculates electronic properties such as:

- Fukui functions to identify nucleophilic/electrophilic sites .

- HOMO-LUMO gaps to predict charge-transfer interactions in biological systems (e.g., enzyme binding) .

- Solvent effects via implicit models (e.g., PCM) to simulate reaction pathways in polar aprotic solvents like DMF . Software like Gaussian or ORCA is recommended for these studies.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected coupling constants in NMR) can be addressed by:

- Dynamic NMR : Detects conformational exchange in solution (e.g., rotamers) .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to confirm substituent positions .

- Crystallographic validation : Resolves ambiguities by comparing experimental X-ray data with computational geometry optimizations .

Q. How can reaction conditions be tailored to improve regioselectivity in pyrrole-quinoline hybrid synthesis?

Regioselectivity is influenced by:

Q. What mechanistic insights guide the optimization of amide coupling reactions involving this compound?

Key considerations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.